

# Application Note & Protocol: Spectrophotometric Determination of Iodide Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Iodide ion	
Cat. No.:	B008971	Get Quote

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the spectrophotometric determination of iodide concentration, a crucial analysis in various fields including environmental monitoring, clinical diagnostics, and pharmaceutical quality control. Two reliable and widely used methods are presented: the Sandell-Kolthoff reaction and a method based on the formation of a colored complex with starch.

# Method 1: Catalytic Spectrophotometric Determination of Iodide by the Sandell-Kolthoff Reaction

This method is highly sensitive and is based on the catalytic effect of iodide on the reaction between cerium(IV) and arsenic(III) in a sulfuric acid medium. The rate of the reaction, monitored by the decrease in absorbance of Ce(IV) at a specific wavelength, is directly proportional to the iodide concentration.

## **Experimental Protocol**

1. Reagent Preparation:



- Standard Iodide Solution (1000 μg/mL): Dissolve 1.308 g of potassium iodide (KI), previously dried at 110°C for 2 hours, in 1 L of deionized water. This stock solution should be stored in a dark bottle in a refrigerator. Working standards of lower concentrations can be prepared by serial dilution of this stock solution.
- Arsenious Acid Solution (0.15 N): Dissolve 9.89 g of arsenic trioxide (As<sub>2</sub>O<sub>3</sub>) in 25 mL of 1 M sodium hydroxide (NaOH). Neutralize the solution with 1 M sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) using phenolphthalein as an indicator, and then add 10 mL of concentrated H<sub>2</sub>SO<sub>4</sub>. Dilute to 1 L with deionized water.
- Ceric Ammonium Sulfate Solution (0.02 M): Dissolve 12.65 g of ceric ammonium sulfate [(NH<sub>4</sub>)<sub>4</sub>Ce(SO<sub>4</sub>)<sub>4</sub>·2H<sub>2</sub>O] in 500 mL of deionized water containing 28 mL of concentrated H<sub>2</sub>SO<sub>4</sub>. Once dissolved, dilute to 1 L with deionized water.
- Sulfuric Acid (5 M): Carefully add 278 mL of concentrated H<sub>2</sub>SO<sub>4</sub> to approximately 700 mL of deionized water, cool, and then dilute to 1 L.

#### 2. Instrumentation:

- A UV-Vis spectrophotometer capable of measuring absorbance at 366 nm.
- Quartz cuvettes with a 1 cm path length.
- A thermostatically controlled water bath set to 25°C.

#### 3. Procedure:

- Pipette 5 mL of the sample or standard solution into a 25 mL volumetric flask.
- Add 1 mL of 5 M H<sub>2</sub>SO<sub>4</sub> and 1 mL of the 0.15 N arsenious acid solution.
- Place the flask in the water bath at 25°C for 15 minutes to reach thermal equilibrium.
- Initiate the reaction by adding 1 mL of the 0.02 M ceric ammonium sulfate solution, starting a stopwatch simultaneously.
- Quickly mix the solution and transfer a portion to a quartz cuvette.



- Measure the absorbance at 366 nm at a predetermined time (e.g., 15 or 20 minutes) against a reagent blank.
- The reagent blank is prepared using 5 mL of deionized water instead of the sample.
- Construct a calibration curve by plotting the absorbance versus the concentration of the iodide standards.
- Determine the iodide concentration in the sample from the calibration curve.

**Ouantitative Data Summary** 

Parameter	Value	Reference
Wavelength (λmax)	366 nm	
Linearity Range	0.2 - 10 ng/mL	
Limit of Detection (LOD)	0.05 ng/mL	
Molar Absorptivity	Not directly applicable (catalytic method)	
Optimal pH	~0.5 (in final solution)	
Temperature	25°C	

## **Experimental Workflow**



Click to download full resolution via product page

Caption: Workflow for the Sandell-Kolthoff method.



# Method 2: Spectrophotometric Determination of lodide using Starch

This method relies on the oxidation of iodide to iodine by an oxidizing agent, followed by the formation of a distinct blue-colored complex between the resulting triiodide ( $I_3^-$ ) and starch. The intensity of the blue color, measured spectrophotometrically, is proportional to the initial iodide concentration.

### **Experimental Protocol**

- 1. Reagent Preparation:
- Standard Iodide Solution (1000 μg/mL): Prepare as described in Method 1.
- Starch Solution (1% w/v): Make a paste of 1 g of soluble starch in a small amount of cold deionized water. Pour this paste into 100 mL of boiling deionized water with continuous stirring. Cool the solution before use. This solution should be prepared fresh daily.
- Oxidizing Agent (e.g., 0.01 M Potassium Persulfate): Dissolve 0.27 g of potassium persulfate (K<sub>2</sub>S<sub>2</sub>O<sub>8</sub>) in 100 mL of deionized water.
- Buffer Solution (pH 4.5): Prepare an acetate buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.
- 2. Instrumentation:
- A UV-Vis spectrophotometer capable of measuring absorbance at 570 nm.
- Glass or plastic cuvettes with a 1 cm path length.
- 3. Procedure:
- Pipette 10 mL of the sample or standard solution into a 50 mL beaker.
- Add 5 mL of the pH 4.5 acetate buffer and mix.
- Add 2 mL of the 0.01 M potassium persulfate solution to initiate the oxidation of iodide to iodine. Mix well and allow the reaction to proceed for 10 minutes at room temperature.



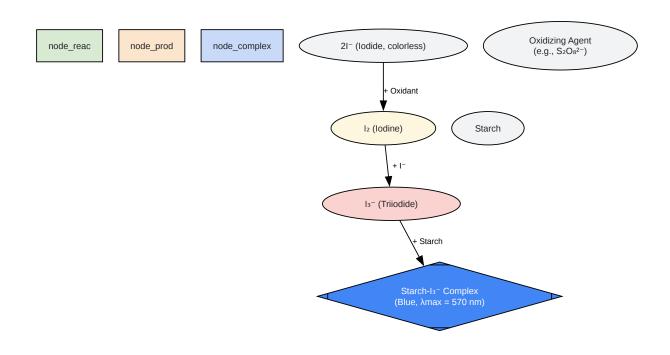
- Add 5 mL of the 1% starch solution and mix thoroughly. A blue color will develop.
- Allow the color to stabilize for 5 minutes.
- Measure the absorbance of the solution at 570 nm against a reagent blank.
- The reagent blank is prepared using 10 mL of deionized water instead of the sample.
- Construct a calibration curve by plotting the absorbance versus the concentration of the iodide standards.
- Determine the iodide concentration in the sample from the calibration curve.

**Ouantitative Data Summary** 

Parameter	Value	Reference
Wavelength (λmax)	570 nm	
Linearity Range	0.1 - 2.0 μg/mL	
Limit of Detection (LOD)	0.02 μg/mL	-
Molar Absorptivity	~2.5 x $10^4$ L mol <sup>-1</sup> cm <sup>-1</sup> for I <sub>3</sub> <sup>-</sup> -starch complex	_
Optimal pH	4.5	
Temperature	Room Temperature	-

## **Chemical Principle Diagram**





Click to download full resolution via product page

Caption: Formation of the blue starch-triiodide complex.

 To cite this document: BenchChem. [Application Note & Protocol: Spectrophotometric Determination of Iodide Concentration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b008971#spectrophotometric-determination-of-iodide-concentration]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com